4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
CAS No.: 329004-08-2
Cat. No.: VC3343625
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329004-08-2 |
|---|---|
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | tert-butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13,18H2,1-3H3 |
| Standard InChI Key | UUFMWTVUJADGLZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Properties
Basic Identification
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester, also known by its IUPAC name tert-butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate, is an organic compound with significant potential in pharmaceutical research. The compound is registered with CAS number 329004-08-2 and possesses distinctive structural characteristics that make it valuable in chemical synthesis applications .
Structural and Physical Properties
The molecular structure of this compound features a piperazine ring with an aminophenethyl group at one nitrogen and a tert-butyloxycarbonyl (Boc) protecting group at the other. Its molecular formula is C₁₇H₂₇N₃O₂ with a molecular weight of 305.4 g/mol. The presence of the amino group on the phenyl ring provides a reactive site for further functionalization, while the Boc-protected piperazine offers structural stability during synthetic processes.
Chemical Identifiers and Nomenclature
The compound has several synonyms and alternative names used in scientific literature and chemical databases:
| Identifier Type | Value |
|---|---|
| CAS Number | 329004-08-2 |
| IUPAC Name | tert-butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate |
| Molecular Formula | C₁₇H₂₇N₃O₂ |
| Molecular Weight | 305.4 g/mol |
| Standard InChIKey | UUFMWTVUJADGLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)N |
This compound is also known by several alternative names including 4-[2-(4-Boc-piperazin-1-yl)ethyl]aniline and tert-butyl 4-(4-aminophenethyl)piperazine-1-carboxylate .
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester typically involves a multi-step process that requires careful control of reaction conditions and protecting group chemistry. The process generally includes the formation of the piperazine ring system and the strategic attachment of both the phenethyl moiety and the tert-butyl ester group.
Common Synthetic Pathways
The synthetic route often employs reactions such as alkylation and esterification as key steps. The piperazine ring is typically formed first, followed by functionalization at the nitrogen positions. The tert-butyloxycarbonyl (Boc) protecting group is usually introduced via reaction with di-tert-butyl dicarbonate under basic conditions, providing protection for one of the nitrogen atoms in the piperazine ring.
Purification Considerations
After synthesis, the compound typically requires purification steps such as column chromatography or recrystallization to achieve the desired level of purity for research applications. The presence of multiple functional groups necessitates careful control of reaction conditions to avoid side reactions and maximize yield.
Applications in Medicinal Chemistry
Role as a Pharmaceutical Intermediate
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester has garnered significant interest in medicinal chemistry research due to its versatility as a precursor in the synthesis of biologically active compounds. The compound's structure, particularly the combination of the piperazine ring and the amino group, provides an excellent scaffold for developing compounds with potential therapeutic activity.
Research Findings
Recent Investigations
Current research has focused on exploring the potential of 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester in developing compounds with enhanced biological activities. Scientists have been investigating various derivatives synthesized from this compound as part of drug discovery programs.
Structure-Activity Relationships
Studies examining the structure-activity relationships of derivatives have provided valuable insights into how structural modifications affect biological activity. Such research has helped guide the rational design of new compounds with improved potency, selectivity, or pharmacokinetic properties.
Pharmaceutical Development Progress
The compound's ability to be modified into various derivatives has made it a valuable starting material in pharmaceutical research. Recent developments include the exploration of its potential in creating compounds with targeted effects on specific biological pathways implicated in various disease states.
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds share similar features with 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester. These include:
-
tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate (CAS: 170011-57-1): This compound differs in having a piperidine ring instead of piperazine and lacks the ethyl linker between the aromatic ring and the heterocycle .
-
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester (CAS: 170911-92-9): This compound is very similar but lacks the ethylene bridge between the piperazine and the phenyl ring, creating a direct connection between the aromatic ring and the heterocycle .
-
4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER (CAS: 206879-72-3): This compound features a meta-substituted amino group on the phenyl ring rather than the para-substitution seen in our compound of interest .
Comparative Properties
The table below highlights key differences between 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester and its structural analogues:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester | 329004-08-2 | C₁₇H₂₇N₃O₂ | 305.4 | Contains ethyl linker between piperazine and para-aminophenyl |
| tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate | 170011-57-1 | C₁₆H₂₄N₂O₂ | ~276.4 | Contains piperidine instead of piperazine |
| 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 | C₁₅H₂₃N₃O₂ | 277.36 | Direct connection between piperazine and para-aminophenyl |
| 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 206879-72-3 | C₁₅H₂₃N₃O₂ | 277.36 | Meta-substituted amino group on phenyl ring |
Functional Implications of Structural Differences
The structural differences between these compounds, particularly the presence or absence of the ethylene linker and the position of the amino group, can significantly impact their chemical reactivity and potential biological activities. The additional flexibility provided by the ethylene bridge in 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester may allow for better adaptation to binding pockets in biological targets compared to the more rigid analogues with direct attachment to the aromatic ring .
Future Research Directions
Emerging Applications
As pharmaceutical research continues to advance, new applications for this compound and its derivatives may emerge. The versatile structure with multiple points for functionalization positions it as a valuable scaffold for continued exploration in medicinal chemistry and drug discovery programs.
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